An In-depth Technical Guide to 2-Chloro-4-phenylphenol (CAS 92-04-6)
An In-depth Technical Guide to 2-Chloro-4-phenylphenol (CAS 92-04-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety information, and biological activities of 2-Chloro-4-phenylphenol (CAS 92-04-6). While specific experimental protocols for its synthesis and detailed signaling pathway information are not extensively available in the public domain, this document consolidates the existing knowledge and provides inferred methodologies based on related compounds.
Core Properties and Data
2-Chloro-4-phenylphenol, also known as Dowicide 4, is a chlorinated aromatic organic compound. It is a biphenyl derivative with a chlorine and a hydroxyl group attached to one of the phenyl rings.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Chloro-4-phenylphenol are summarized in the table below, providing a quick reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 92-04-6 | [1][2][3] |
| Molecular Formula | C₁₂H₉ClO | [1][2][3] |
| Molecular Weight | 204.65 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 77 - 80 °C | [2] |
| Boiling Point | 322 °C | [2] |
| Flash Point | 174 °C | [4] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [4] |
| XLogP3 | 4.3 | [1] |
Spectroscopic Data
| Spectroscopic Data | Availability/Source |
| ¹H NMR | Spectrum available at ChemicalBook |
| ¹³C NMR | Spectrum available at ChemicalBook and PubChem |
| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center |
| Infrared (IR) Spectroscopy | Spectrum available on SpectraBase (KBr Wafer) |
| UV-Vis Spectroscopy | Spectrum available on SpectraBase |
| Raman Spectroscopy | Spectrum available on SpectraBase |
Synthesis and Purification
Proposed Synthesis of 2-Chloro-4-phenylphenol
This proposed protocol is based on the general principles of electrophilic aromatic substitution on phenols.
Reaction: Chlorination of 4-phenylphenol.
Materials:
-
4-phenylphenol
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas
-
A suitable Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol in the inert solvent.
-
Add a catalytic amount of the Lewis acid to the solution.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Proposed workflow for the synthesis of 2-Chloro-4-phenylphenol.
Purification by Recrystallization
The crude 2-Chloro-4-phenylphenol can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, benzene, or a mixture of ethyl acetate and hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Mechanism of Action
Antimicrobial Activity
2-Chloro-4-phenylphenol is known for its antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[2]. It is suggested that the compound inhibits the growth of bacteria by inhibiting the production of bacterial enzymes[2].
Proposed Antimicrobial Mechanism of Action
While the specific bacterial enzymes inhibited by 2-Chloro-4-phenylphenol have not been detailed in the available literature, a general mechanism for phenolic compounds involves the disruption of the bacterial cell membrane and the denaturation of essential enzymes. The lipophilic nature of the compound allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components. Furthermore, the phenolic hydroxyl group can interact with and denature proteins, including enzymes crucial for bacterial metabolism and survival.
Caption: General proposed antimicrobial mechanism for phenolic compounds.
Mammalian Cell Signaling
There is currently no publicly available scientific literature detailing the specific effects of 2-Chloro-4-phenylphenol on mammalian cell signaling pathways. Studies have identified it as a metabolite of certain polychlorinated biphenyls (PCBs) in human serum, but its direct impact on cellular signaling has not been elucidated[5]. Further research is required to understand its potential interactions with mammalian cellular targets and pathways, which is a critical consideration for drug development.
Safety and Toxicology
Hazard Identification
2-Chloro-4-phenylphenol is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects[1]. It is also a mild skin irritant[1].
| Hazard Statement | Classification |
| H318 | Causes serious eye damage |
| H411 | Toxic to aquatic life with long lasting effects |
Toxicological Data
Limited toxicological data is available for 2-Chloro-4-phenylphenol. General toxicological profiles of chlorophenols indicate that they can be absorbed through the skin and respiratory and gastrointestinal tracts. The liver is a primary target organ for chlorophenol toxicity.
Environmental Fate
The environmental fate of 2-Chloro-4-phenylphenol is not well-documented. However, information on related compounds suggests that it is likely to be biodegradable. The unchlorinated parent compound, 2-phenylphenol, is readily degraded in surface waters and by activated sludge[6]. The degradation of other chlorophenols in the environment is known to occur through microbial action, which can involve hydroxylation and ring cleavage[7]. Given its structure, 2-Chloro-4-phenylphenol is expected to be persistent in the environment to some degree, and its degradation pathways would be influenced by environmental conditions such as pH, temperature, and microbial populations.
References
- 1. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-phenylphenol | 92-04-6 | AAA09204 | Biosynth [biosynth.com]
- 3. 2-Chloro-4-phenylphenol [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. PCB Sulfates in Serum from Mothers and Children in Urban and Rural U.S. Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. benchchem.com [benchchem.com]
